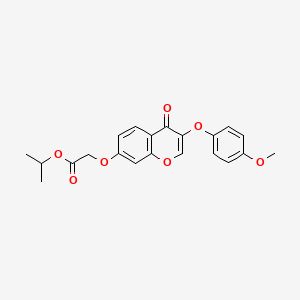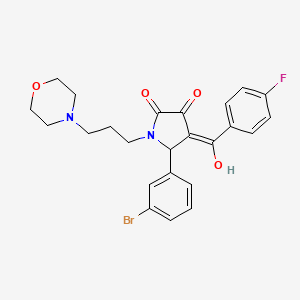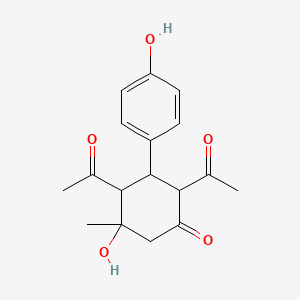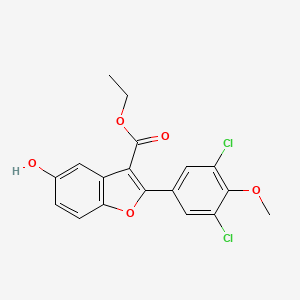![molecular formula C24H22N2O3 B11629848 2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-[4-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol ist eine komplexe organische Verbindung, die zur Klasse der Imidazol-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Imidazolrings aus, einem fünfgliedrigen Ring, der zwei Stickstoffatome enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethoxy-4-[4-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol umfasst in der Regel mehrstufige Reaktionen. Ein übliches Verfahren umfasst die Kondensation von primären Aminen mit entsprechenden Aldehyden in Methanol, gefolgt von der Reduktion der resultierenden Schiff-Basen mit Natriumborhydrid in Methanol und Dichlormethan bei Raumtemperatur . Ein anderer Ansatz beinhaltet die Verwendung von Arylhalogeniden, Kupferchlorid, Kaliumhydroxid, Ethylenglykol und Dimethylsulfoxid (DMSO) in einem vorgeheizten Ölbad bei 120 °C für 24 Stunden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Ethoxy-4-[4-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die phenolische Gruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophilen und nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der phenolischen Gruppe Chinone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-[4-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was sie in biochemischen Studien nützlich macht.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Der Imidazolring kann an Metallionen und Enzyme binden und deren Aktivität beeinflussen. Die phenolischen und Ethergruppen können an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen beteiligt sein, wodurch die Gesamtaktivität der Verbindung beeinflusst wird.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The phenolic and ether groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazole: Verbindungen, die einen Benzolring enthalten, der mit einem Imidazolring verschmolzen ist.
Phenolische Imidazole: Verbindungen mit phenolischen und Imidazolgruppen.
Einzigartigkeit
2-Ethoxy-4-[4-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol ist durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl phenolischer als auch etherischer Gruppen einzigartig. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften und unterscheidet ihn von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-ethoxy-4-[5-(4-methoxyphenyl)-4-phenyl-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C24H22N2O3/c1-3-29-21-15-18(11-14-20(21)27)24-25-22(16-7-5-4-6-8-16)23(26-24)17-9-12-19(28-2)13-10-17/h4-15,27H,3H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
LURDZWJANOLDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629770.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)

![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)

![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
methanolate](/img/structure/B11629835.png)
